2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-18-14(15(19)20)12-3-1-2-4-13(12)17-18/h1-8H,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQTVOOVESWDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(N=C2C=C1)CC3=CC=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Base-mediated N-alkylation : Indazole-3-carboxylic acid or its activated form (e.g., methyl ester) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
- Base addition : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is introduced at low temperatures (0°C) to deprotonate the indazole nitrogen.
- Alkyl halide addition : 4-fluorobenzyl bromide or chloride is added dropwise, and the mixture is stirred at room temperature or elevated temperatures (up to reflux) for extended periods (typically 12–24 hours).
Key Points:
- Use of strong bases like NaH ensures efficient deprotonation.
- Reaction conditions are optimized to favor N-alkylation over O-alkylation.
- Post-reaction, the mixture is quenched with water, extracted with organic solvents, dried, and purified via chromatography.
Hydrolysis of Ester Intermediates
In some protocols, methyl or tert-butyl esters of indazole derivatives are prepared initially and then hydrolyzed to yield the free carboxylic acid.
Procedure:
- Hydrolysis : Ester compounds are dissolved in methanol or aqueous ethanol.
- Base treatment : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) is added, and the mixture is stirred at room temperature or slightly elevated temperatures (around 50°C).
- Acidification : The reaction mixture is acidified with HCl to precipitate the free acid.
- Isolation : The acid is filtered, washed, and dried.
Research Findings:
- Hydrolysis typically yields the desired carboxylic acid in high purity and yield (up to 90%).
Amide Coupling for Functionalization
Further functionalization involves coupling reactions to introduce amide groups, often using activating agents like HBTU or EDCI in the presence of tertiary amines such as triethylamine.
Procedure:
- Activation : Indazole-3-carboxylic acid or its derivatives are activated with HBTU in solvents like acetonitrile.
- Coupling : Amines or amines derivatives (e.g., 4-fluorobenzylamine) are added, and the mixture is stirred at room temperature or slightly elevated temperatures.
- Purification : The product is isolated via filtration or chromatography.
Multistep Synthesis via Aromatic Ring Functionalization
A more complex method involves constructing the indazole core via aromatic substitution and ring closure:
- Step 1 : Formation of benzaldehyde phenylhydrazone via condensation of phenylhydrazine with benzaldehyde.
- Step 2 : Reaction with oxalyl chloride to produce an intermediate.
- Step 3 : Friedel-Crafts acylation with aluminum chloride to form indazole precursors.
- Step 4 : Hydrolysis and ring rearrangement to generate the carboxylic acid.
This approach is detailed in patent literature, emphasizing the importance of controlling reaction conditions such as temperature (around 20–30°C for initial steps, reflux for cyclization) and solvent choice (dichloromethane, acetic acid).
Optimized Conditions and Data Summary
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| N-Alkylation | NaH or t-BuOK + 4-fluorobenzyl halide | DMF | 0°C to room temp | 12–24 h | 70–85% | Requires inert atmosphere |
| Ester Hydrolysis | NaOH or KOH | Methanol/water | 25–50°C | 2–4 h | >90% | Acidify to precipitate acid |
| Amide Coupling | HBTU + amine | Acetonitrile | Room temp | 4–12 h | 75–85% | Use of tertiary amines |
| Aromatic Ring Functionalization | Phenylhydrazine, oxalyl chloride, AlCl₃ | Dichloromethane | 20–30°C / Reflux | 1–3 days | Variable | Multi-step process |
Research Findings and Considerations
- Selectivity : N-alkylation tends to favor the indazole nitrogen, but O-alkylation can occur; reaction conditions must be optimized.
- Yield Optimization : Use of excess base and controlled addition of halogenated benzyl compounds enhances yields.
- Purification : Chromatography and recrystallization are essential for obtaining high-purity products.
- Scale-up : The methods have been successfully scaled from milligram to multigram quantities, with adjustments in solvent volumes and reaction times.
Chemical Reactions Analysis
Decarboxylative Radical Coupling Reactions
The carboxylic acid group participates in visible-light-driven decarboxylative coupling via radical intermediates. Under 420–425 nm irradiation with α-keto acids in MeCN/HFIP (3:1 v/v), this compound generates acyl radicals through a self-catalyzed energy transfer mechanism. Key findings include:
Table 1: Optimization of Photochemical Decarboxylation Conditions
This reaction forms 3-acyl-2H-indazole derivatives (e.g., 3ab in ) via radical intermediates. Steric hindrance from the 4-fluorobenzyl group minimally affects reactivity due to its para substitution, unlike ortho-substituted analogs showing 30–50% reduced yields .
Amidation and Esterification
The carboxylic acid undergoes nucleophilic acyl substitution:
Amidation
Reacts with primary amines (e.g., tert-butylamine) using EDCl/HOBt coupling agents to yield carboxamide derivatives. This mirrors synthetic routes for cannabinoid analogs like AB-FUBINACA, where similar indazole-3-carboxamides show CB1/CB2 receptor agonism .
Key Data
Esterification
Forms methyl esters via Fischer esterification (MeOH, H₂SO₄) or DCC-mediated coupling. Methyl esters like 3aa serve as intermediates for further transformations.
Photochemical Decomposition Pathways
Under prolonged UV irradiation (λ > 380 nm), competitive decomposition occurs:
Byproducts Identified via GC-MS :
-
Benzaldehyde (from C-radical recombination)
-
CO₂ (carboxyl radical dimerization)
-
Fluorinated benzoic acids (via H-abstraction)
Fluorescence quenching studies confirm energy transfer between the excited indazole and α-keto acids, with a Stern–Volmer constant () of 1.2 × 10³ M⁻¹ .
Substituent-Directed Reactivity
The 4-fluorobenzyl group:
Scientific Research Applications
Synthetic Applications
1.1 Synthesis of Functionalized Indazoles
The compound serves as a key intermediate in the synthesis of functionalized 3-acyl-2H-indazoles. A recent study demonstrated an efficient method for synthesizing these compounds through a visible-light-driven decarboxylative coupling reaction. This method utilizes a self-catalyzed energy transfer process between 2H-indazoles and α-keto acids, providing several advantages such as mild reaction conditions and broad substrate compatibility .
1.2 Methodology Overview
The synthesis process typically involves:
- Reagents : 2H-indazoles and α-keto acids.
- Conditions : The reaction is conducted under nitrogen atmosphere using solvents like acetonitrile and hexafluoroisopropanol.
- Yield : The optimized conditions yielded products with efficiencies ranging from 43% to 71% depending on the specific functional groups present .
Pharmacological Potential
2.1 Cannabinoid Receptor Agonism
Research has indicated that derivatives of 2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid act as potent agonists at cannabinoid receptors CB1 and CB2. For instance, analogs such as AB-FUBINACA have shown high potency with EC50 values ranging from 2.1 to 21.1 nM at these receptors . This suggests potential applications in treating conditions mediated by cannabinoid receptor activity, including pain management and inflammatory disorders.
2.2 Therapeutic Implications
The pharmacological profile of these compounds indicates their potential use in:
- Pain Management : Targeting CB1 receptors could provide therapeutic benefits for patients suffering from chronic pain conditions.
- Anti-inflammatory Applications : Given the role of CB2 receptors in modulating immune responses, these compounds may also be explored for treating inflammatory diseases such as rheumatoid arthritis .
Research Insights and Case Studies
3.1 Case Study: Synthesis and Characterization
A detailed study focused on the synthesis of various indazole derivatives, including those containing the 4-fluorobenzyl group, highlighted their structural characterization through NMR spectroscopy and mass spectrometry. The study confirmed the successful synthesis of these compounds with high purity .
| Compound Name | Yield (%) | CB1 EC50 (nM) | CB2 EC50 (nM) |
|---|---|---|---|
| AB-FUBINACA | 79 | 11.6 | 21.1 |
| AB-CHMINACA | - | 2.1 | 5.6 |
| 5F-AB-PINACA | - | - | - |
3.2 Implications for Future Research
The findings suggest that further exploration into the structure-activity relationships (SAR) of these compounds could lead to the development of new therapeutic agents targeting cannabinoid receptors. The ability to modify substituents on the indazole core opens avenues for enhancing potency and selectivity.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and research context.
Comparison with Similar Compounds
2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic Acid
- Structure : Differs by replacing the 4-fluorobenzyl group with a 2,4-dichlorobenzyl moiety.
- Physicochemical Properties :
- This may affect bioavailability compared to the fluorinated compound .
2-Methyl-2H-indazole-3-carboxylic Acid
- Structure : Lacks the benzyl group entirely, substituted with a methyl group.
- Key Differences: Molecular Weight: 176.17 g/mol (vs. ~285 g/mol for the fluorobenzyl analog) .
Functional Group Variations
Pyrimidine-Diketoacid IN Inhibitors
- Example: 4-(1,3-Dibenzyl-1,2,3,4-tetrahydro-2,4-dioxopyrimidin-5-yl)-2-hydroxy-4-oxo-but-2-enoic acid.
- The indazole-carboxylic acid may mimic this mechanism but with improved scaffold rigidity .
Core Scaffold Variations
2-(4-Fluorobenzyl)-1-Oxo-3-Pyridin-4-yl-1,2,3,4-Tetrahydroisoquinoline-4-Carboxylic Acid
- Structure: Replaces indazole with a tetrahydroisoquinoline core.
- Impact: The isoquinoline system’s planar structure may enhance intercalation with DNA or proteins, whereas the indazole’s bicyclic system offers steric constraints favorable for selective binding .
Biological Activity
2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound exhibits interactions with various enzymes and cellular pathways, influencing metabolic processes and cell signaling. Its structure allows it to modulate enzyme activity, particularly kinases and phosphatases, which are crucial in numerous biochemical reactions.
Key Interactions
- Enzyme Modulation : The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites, affecting their catalytic functions.
- Cell Signaling : It influences key signaling molecules such as transcription factors, leading to altered gene expression patterns.
The mechanism of action involves the compound's ability to bind selectively to various molecular targets:
- Enzyme Inhibition : By binding to the active sites of kinases, it prevents substrate phosphorylation, thereby inhibiting downstream signaling pathways.
- Gene Regulation : Interaction with transcription factors alters their ability to bind DNA, impacting gene transcription.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated its efficacy against several cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| RKO | 60.70 | Moderate inhibition |
| PC-3 | 49.79 | Strong inhibition |
| HeLa | 78.72 | Moderate inhibition |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through its effects on cytokine production and immune cell modulation. Studies indicate that it can decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of this compound against various human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 49.79 µM to 78.72 µM across different cell types .
Study 2: Inflammatory Response Modulation
In another investigation, the compound was tested for its ability to modulate inflammatory responses in RAW264.7 macrophages. The findings revealed a notable decrease in cytokine release upon treatment with the compound, highlighting its potential as an anti-inflammatory agent .
Transport and Distribution
The pharmacokinetics of this compound suggest that it can be effectively transported across cellular membranes via specific transporters, influencing its bioavailability and therapeutic efficacy .
Q & A
Q. Key Considerations :
- Use inert atmospheres to prevent oxidation.
- Monitor reaction progress via TLC or HPLC.
Advanced: How can reaction conditions be optimized for higher yields?
Answer:
Optimization strategies include:
- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) to enhance coupling efficiency () .
- Temperature Control : Maintaining 40–100°C during catalytic steps to balance reactivity and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates () .
Q. Example Solubility Data (Analog Compounds) :
| Compound | Solubility in DMSO (mg/mL) | Reference |
|---|---|---|
| 4-Fluorobenzoic acid | >50 | |
| 6-Trifluoromethylquinoline-2-COOH | 20 |
Advanced: How to analyze stereochemistry in fluorobenzyl-substituted carboxylic acids?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers (e.g., (R)- vs. (S)-isomers) () .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives () .
Key Challenge : Fluorine’s electronegativity may influence crystal packing, complicating crystallization.
Basic: What are the solubility characteristics of this compound?
Answer:
Based on structurally similar fluorinated acids ():
- High Solubility : In polar aprotic solvents (DMSO, DMF).
- Low Solubility : In water (<1 mg/mL at neutral pH). Adjust pH >5 to deprotonate the carboxylic acid for improved aqueous solubility .
Advanced: How can computational modeling predict biological activity?
Answer:
- Molecular Docking : Screen against targets (e.g., NMDA receptors) using software like AutoDock Vina. Compare with known antagonists () .
- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine position) with activity () .
Example SAR Insight :
Fluorine at the 4-position on benzyl enhances metabolic stability due to reduced CYP450 interactions .
Basic: What purification methods are effective for this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- Column Chromatography : Silica gel with gradient elution (hexane:EtOAc 3:1 → 1:2) .
Purity Criteria : ≥95% by HPLC, residual solvents <0.1% (ICH guidelines).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
